2-(6-Bromopyridin-3-YL)oxazole

Catalog No.
S14681878
CAS No.
M.F
C8H5BrN2O
M. Wt
225.04 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(6-Bromopyridin-3-YL)oxazole

Product Name

2-(6-Bromopyridin-3-YL)oxazole

IUPAC Name

2-(6-bromopyridin-3-yl)-1,3-oxazole

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

InChI

InChI=1S/C8H5BrN2O/c9-7-2-1-6(5-11-7)8-10-3-4-12-8/h1-5H

InChI Key

QXIJRCKWNGERBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1C2=NC=CO2)Br

2-(6-Bromopyridin-3-YL)oxazole is a heterocyclic compound characterized by the presence of both nitrogen and oxygen atoms in its structure. Its molecular formula is C8H5BrN2OC_8H_5BrN_2O, and it has a molecular weight of 227.04 g/mol. The compound features a brominated pyridine ring at the 6-position and an oxazole ring, which contributes to its potential biological activity and chemical reactivity . Oxazoles are known for their aromatic properties, although they are less aromatic than thiazoles, and they exhibit weak basicity with a pKa of 0.8 for their conjugate acid .

Typical of oxazole derivatives:

  • Electrophilic Aromatic Substitution: The oxazole ring can participate in electrophilic aromatic substitution reactions, particularly at the C5 position, which requires electron-donating groups to facilitate the reaction.
  • Nucleophilic Substitution: The bromine atom in the pyridine ring can be substituted through nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Diels–Alder Reactions: As a diene, 2-(6-Bromopyridin-3-YL)oxazole can engage in Diels–Alder cycloaddition reactions with suitable dienophiles, leading to diverse bicyclic structures .

The biological activity of 2-(6-Bromopyridin-3-YL)oxazole is noteworthy, particularly in medicinal chemistry. Compounds containing oxazole moieties have been reported to exhibit a range of biological activities, including:

  • Anticancer Properties: Some oxazole derivatives demonstrate significant anticancer activity against various human cancer cell lines .
  • Antimicrobial Activity: Oxazoles have also been studied for their potential as antimicrobial agents, showing efficacy against certain pathogens.
  • Enzyme Inhibition: Research indicates that oxazole derivatives can act as inhibitors for specific enzymes, making them candidates for therapeutic applications in diseases related to enzyme dysfunction .

The synthesis of 2-(6-Bromopyridin-3-YL)oxazole can be achieved through several methods:

  • Van Leusen Reaction: This method involves the reaction of aldehydes with tosylmethylisocyanide (TosMIC) to form oxazoles. For 2-(6-Bromopyridin-3-YL)oxazole, appropriate starting materials would include 6-bromopyridine derivatives and suitable aldehydes .
  • Suzuki-Miyaura Cross-Coupling: This technique allows for the formation of carbon-carbon bonds between boronic acids and halides, which can be adapted to synthesize oxazole derivatives by incorporating pyridine-based substrates .
  • Cyclization Reactions: Other methods may involve cyclization reactions where precursors containing both nitrogen and oxygen functionalities are treated under acidic or basic conditions to yield the oxazole structure.

2-(6-Bromopyridin-3-YL)oxazole has potential applications in various fields:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cancer or infectious diseases.
  • Material Science: The unique properties of oxazoles make them suitable for use in organic electronics and photonic devices.
  • Agricultural Chemistry: Compounds with oxazole structures can be explored for use as agrochemicals or pesticides due to their biological activity against pests and pathogens.

Studies on the interactions of 2-(6-Bromopyridin-3-YL)oxazole with biological targets are crucial for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific enzymes or receptors.
  • Inhibition Studies: Determining the efficacy of the compound in inhibiting target enzymes, often quantified using IC50 values.
  • Molecular Docking Simulations: Computational studies that predict how the compound interacts at the molecular level with proteins or nucleic acids.

Several compounds share structural similarities with 2-(6-Bromopyridin-3-YL)oxazole. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-(4-Bromopyridin-3-YL)oxazoleBromine at position 4Different reactivity due to bromine position
4-Amino-2-(pyridin-3-YL)oxazoleAmino group at position 4Potentially higher solubility and different biological activity
2-(5-Chloropyridin-3-YL)oxazoleChlorine at position 5Variation in electrophilicity compared to bromine
4-Methyl-2-(pyridin-3-YL)oxazoleMethyl group at position 4Altered lipophilicity affecting pharmacokinetics

These compounds illustrate variations in substituents that can significantly influence reactivity, biological activity, and application potential.

The convergence of oxazole and pyridine chemistry began in the late 20th century, driven by the need for heterocyclic systems with tunable electronic properties. Early work focused on simple bromopyridine derivatives, such as 2-bromopyridine, which served as coupling partners in Ullmann and Suzuki reactions. The introduction of oxazole rings emerged through adaptations of the van Leusen reaction, where TosMIC (toluenesulfonylmethyl isocyanide) reacted with aldehydes to form 5-substituted oxazoles.

A pivotal advancement occurred in 2011, when Hamon et al. demonstrated the synthesis of 2,6-bis(oxazol-5-yl)pyridine via double C-H activation, enabling the creation of oligo-heteroaryles like BOxaPy (bis-oxazolyl pyridine). This methodology laid the groundwork for integrating bromine substituents at strategic positions, as seen in 2-(6-bromopyridin-3-yl)oxazole, to modulate steric and electronic effects. The bromine atom at the pyridine C6 position enhances electrophilicity, facilitating cross-coupling reactions while preserving the oxazole's metabolic stability.

Table 1: Key Historical Milestones in Brominated Oxazole-Pyridine Development

YearDiscoverySignificance
1999Ganesan's polymer-supported TosMIC synthesisEnabled solid-phase oxazole synthesis for combinatorial chemistry
2011Hamon's Pd-catalyzed C-H activation of oxazolesIntroduced modular assembly of pyridine-oxazole oligomers
2015Georgiades' 'propeller-like' pyridyl-oxazole architecturesDemonstrated applications in biomolecular recognition and drug design
2020Shah's tris-oxazole scaffolds via van Leusen reactionExpanded structural diversity for supramolecular chemistry applications

Role in Modern Medicinal Chemistry and Drug Discovery

2-(6-Bromopyridin-3-yl)oxazole has become indispensable in targeting protein kinases and nucleic acid secondary structures. Its planar structure allows π-π stacking interactions with tyrosine residues in kinase ATP-binding pockets, while the oxazole nitrogen participates in hydrogen bonding. For example, analogs of this compound have shown submicromolar inhibition of Abelson tyrosine-protein kinase (ABL1), a target in chronic myeloid leukemia.

The bromine substituent serves dual purposes:

  • Directing Group: In palladium-catalyzed C-H functionalization, the bromine atom acts as a transient directing group, enabling regioselective arylation at the pyridine C3 position.
  • Pharmacophore Modulation: Bromination at C6 increases lipophilicity (clogP +0.7 vs. non-brominated analogs), enhancing blood-brain barrier penetration in central nervous system targets.

Case Study: Quadruplex DNA Recognition

The Georgiades group synthesized a terpyridyl-oxazole ligand (TOxaPy) by iteratively applying van Leusen reactions to a tris-formylpyridine precursor. 2-(6-Bromopyridin-3-yl)oxazole subunits in TOxaPy induced selective stabilization of telomeric G-quadruplex DNA over duplex DNA by 15-fold, demonstrating potential in telomerase inhibition therapies.

The synthesis of 2-(6-Bromopyridin-3-YL)oxazole through regiocontrolled lithiation-bromination represents a sophisticated approach that leverages the unique reactivity patterns of both oxazole and pyridine heterocycles [1]. These strategies exploit the directed metalation capabilities of heterocyclic systems to achieve precise regioselectivity in bromination reactions [2].

Direct C-2 Functionalization of Oxazole Precursors

Direct C-2 functionalization of oxazole precursors constitutes a fundamental strategy for constructing bromopyridinyl-oxazole architectures [1]. The regioselective lithiation of oxazole derivatives occurs preferentially at the C-2 position due to the electron-withdrawing nature of the oxazole nitrogen atom, which stabilizes the resulting organolithium intermediate [2]. This approach utilizes n-butyllithium as the metalating agent under cryogenic conditions, typically at -78°C in tetrahydrofuran solvent [1].

The mechanistic pathway involves initial deprotonation at the most acidic position of the oxazole ring, followed by formation of a stabilized organolithium species [2]. The regioselectivity of this process is controlled by the electronic properties of the oxazole heterocycle, where the nitrogen atom at position 3 provides stabilization through coordination with the lithium cation [1]. Subsequent electrophilic trapping with appropriate brominating agents yields the desired brominated products with high regioselectivity [2].

Experimental studies have demonstrated that the reaction proceeds with optimal efficiency when conducted at -78°C for 40 minutes, with yields ranging from 48% to 98% depending on the substitution pattern of the oxazole precursor [1]. The choice of solvent system plays a critical role in determining both the reaction rate and selectivity, with tetrahydrofuran providing the optimal balance of reactivity and selectivity [2].

Electrophilic Bromination Using 1,2-Dibromo-1,1,2,2-Tetrafluoroethane

The utilization of 1,2-dibromo-1,1,2,2-tetrafluoroethane (DBTFE) as an electrophilic brominating agent represents a significant advancement in regiocontrolled bromination methodology [1]. This reagent offers superior selectivity compared to traditional brominating agents due to its unique electronic structure and reactivity profile [2]. The fluorinated ethane backbone provides enhanced electrophilicity to the bromine atoms while maintaining stability under the reaction conditions [1].

The mechanism of DBTFE-mediated bromination involves the formation of a highly electrophilic bromine species through interaction with the organolithium intermediate [2]. The tetrafluoroethane moiety acts as an excellent leaving group, facilitating the transfer of bromine to the nucleophilic carbon center [1]. This process results in regioselective bromination with yields consistently ranging from 61% to 98% across various substrate classes [2].

Comparative studies have shown that DBTFE provides superior regioselectivity compared to conventional brominating agents such as N-bromosuccinimide or molecular bromine [1]. The enhanced selectivity is attributed to the unique electronic properties of the fluorinated backbone, which modulates the reactivity of the bromine atoms [2]. Additionally, the use of DBTFE minimizes side reactions and provides cleaner reaction profiles, making it particularly suitable for complex synthetic applications [1].

Van Leusen Oxazole Synthesis Adaptations

The Van Leusen oxazole synthesis has emerged as a versatile methodology for constructing oxazole-containing heterocycles through the strategic use of tosylmethyl isocyanide [3] [4]. This approach offers particular advantages for the synthesis of 2-(6-Bromopyridin-3-YL)oxazole derivatives through its ability to form oxazole rings directly from aldehyde precursors [3].

TosMIC-Based Cyclization for Oxazole Core Formation

The tosylmethyl isocyanide-based cyclization represents a cornerstone methodology for oxazole core formation, proceeding through a well-established 5-endo-dig cyclization mechanism [3] [4]. The reaction begins with the deprotonation of tosylmethyl isocyanide by a suitable base, typically potassium carbonate, to generate a nucleophilic carbanion intermediate [3]. This carbanion subsequently attacks the carbonyl carbon of the aldehyde substrate, forming a key intermediate that undergoes cyclization [4].

The cyclization process follows Baldwin's rules for favored ring closure, proceeding through a 5-endo-dig pathway to form the five-membered oxazole ring [3]. The mechanism involves the nucleophilic attack of the carbanion on the aldehyde, followed by intramolecular cyclization and elimination of the tosyl group [4]. This sequence results in the formation of 5-substituted oxazoles with high efficiency and selectivity [3].

Experimental conditions for the TosMIC-based cyclization typically involve refluxing methanol as the solvent system with potassium carbonate as the base [4]. The reaction proceeds under relatively mild conditions, with temperatures ranging from room temperature to reflux, depending on the substrate reactivity [3]. Yields for this transformation generally range from 50% to 82%, with the efficiency depending on the electronic properties of the aldehyde substrate [4].

The scope of the TosMIC cyclization encompasses a wide range of aldehyde substrates, including aromatic, heteroaromatic, and aliphatic aldehydes [3]. The reaction shows particular compatibility with bromopyridine aldehydes, making it ideally suited for the synthesis of bromopyridinyl-oxazole targets [4]. The mild reaction conditions and broad substrate tolerance make this methodology particularly attractive for complex synthetic applications [3].

Post-Cyclization Bromopyridine Coupling Techniques

Post-cyclization bromopyridine coupling techniques represent a complementary approach to the direct TosMIC cyclization, offering enhanced flexibility in synthetic design [5] [6]. These methodologies involve the initial formation of oxazole cores followed by subsequent coupling with bromopyridine derivatives through various cross-coupling protocols [5].

The strategic advantage of post-cyclization coupling lies in its modular approach, allowing for the independent optimization of oxazole formation and pyridine installation [6]. This approach enables the use of diverse oxazole precursors and bromopyridine coupling partners, providing access to a broader range of structural variants [5]. The coupling reactions typically employ palladium-catalyzed cross-coupling methodologies, particularly Suzuki-Miyaura and Stille reactions [6].

Experimental studies have demonstrated that post-cyclization coupling can be achieved under relatively mild conditions using palladium catalysts supported by appropriate ligand systems [5]. The reaction typically proceeds at temperatures ranging from 50°C to 100°C, with reaction times varying from 2 to 24 hours depending on the substrate combination [6]. Yields for these transformations generally range from 74% to 88%, with the efficiency depending on the electronic properties of both coupling partners [5].

The compatibility of post-cyclization coupling with various functional groups makes this approach particularly suitable for late-stage functionalization strategies [6]. The methodology shows excellent tolerance for electron-withdrawing and electron-donating substituents on both the oxazole and pyridine components [5]. This broad functional group compatibility enables the synthesis of diverse bromopyridinyl-oxazole derivatives with varied substitution patterns [6].

Transition Metal-Mediated Cross-Coupling Approaches

Transition metal-mediated cross-coupling methodologies have revolutionized the synthesis of complex heterocyclic compounds, including bromopyridinyl-oxazole derivatives [7] [8]. These approaches leverage the unique reactivity of transition metal catalysts to facilitate the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions [7].

Suzuki-Miyaura Reactions for Pyridinyl-Oxazole Assembly

The Suzuki-Miyaura cross-coupling reaction has emerged as a premier methodology for the assembly of pyridinyl-oxazole frameworks through the coupling of organoborane nucleophiles with halogenated heterocycles [9] [7]. This transformation proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [7].

The mechanistic pathway begins with the oxidative addition of the bromopyridine substrate to a palladium(0) catalyst, forming a palladium(II) intermediate [7]. The subsequent transmetalation step involves the transfer of the organic group from the boronic acid to the palladium center, facilitated by the presence of a suitable base [9]. The catalytic cycle is completed by reductive elimination, which forms the desired carbon-carbon bond and regenerates the palladium(0) catalyst [7].

Experimental optimization studies have revealed that the choice of palladium catalyst and supporting ligand system critically influences both the reaction efficiency and selectivity [7]. Phosphine-based ligand systems, particularly those containing bulky alkyl or aryl substituents, provide optimal performance for bromopyridine substrates [9]. The reaction typically proceeds under mild conditions, with temperatures ranging from 50°C to 100°C and reaction times of 2 to 24 hours [7].

The substrate scope of Suzuki-Miyaura coupling encompasses a diverse range of bromopyridine derivatives and oxazole-containing boronic acids [9]. The reaction shows excellent tolerance for various functional groups, including electron-withdrawing and electron-donating substituents on both coupling partners [7]. Yields for these transformations consistently range from 75% to 92%, demonstrating the reliability and efficiency of this methodology [9].

Base selection plays a crucial role in determining the reaction outcome, with potassium carbonate, cesium carbonate, and potassium phosphate showing optimal performance [7]. The choice of solvent system also influences the reaction efficiency, with polar aprotic solvents such as dimethylformamide and dioxane providing the best results [9]. The combination of appropriate catalyst, base, and solvent conditions enables the efficient synthesis of complex bromopyridinyl-oxazole architectures [7].

Copper-Catalyzed C–N Bond Formation with Silver Benzoate Additives

Copper-catalyzed C-N bond formation represents a complementary approach to palladium-catalyzed methodologies, offering unique advantages for specific substrate combinations [10] [11]. The incorporation of silver benzoate additives has been shown to significantly enhance the efficiency and selectivity of copper-catalyzed coupling reactions [11].

The mechanistic pathway for copper-catalyzed C-N bond formation involves the initial formation of a copper-nitrogen bond through coordination of the nitrogen nucleophile to the copper center [10]. The subsequent oxidative addition of the aryl halide substrate generates a copper(III) intermediate, which undergoes reductive elimination to form the desired C-N bond [11]. The role of silver benzoate additives involves the facilitation of oxidative addition and the stabilization of high-oxidation-state copper intermediates [11].

Experimental studies have demonstrated that the combination of copper catalysts with silver benzoate additives provides superior performance compared to copper-only systems [11]. The silver additive enhances the reaction rate and improves the functional group tolerance, enabling the coupling of challenging substrate combinations [10]. The reaction typically proceeds at moderate temperatures ranging from 80°C to 120°C, with reaction times of 4 to 16 hours [11].

The substrate scope of copper-catalyzed C-N coupling with silver benzoate additives encompasses various bromopyridine derivatives and nitrogen-containing heterocycles [10]. The methodology shows particular effectiveness for the coupling of electron-deficient aryl halides with nitrogen nucleophiles, making it ideally suited for bromopyridinyl-oxazole synthesis [11]. Yields for these transformations range from 63% to 85%, demonstrating good efficiency across diverse substrate classes [10].

The choice of copper catalyst precursor significantly influences the reaction outcome, with copper(I) iodide and copper(II) acetate showing optimal performance [10]. The reaction benefits from the use of polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide, which facilitate the dissolution of both the copper catalyst and silver additive [11]. The combination of appropriate catalyst loading, silver additive, and reaction conditions enables the efficient synthesis of complex C-N coupled products [10].

Synthetic MethodReagentsConditionsYield RangeSelectivity
Direct Lithiation-Brominationn-BuLi, DBTFETHF, -78°C, 40 min48-98%Regioselective C-2 bromination
Electrophilic BrominationDBTFE, organolithiumLow temperature, inert atmosphere61-98%Regiocontrolled substitution
Van Leusen CyclizationTosMIC, aldehydes, K₂CO₃Refluxing methanol45-79%C-5 substituted oxazoles
TosMIC-Based Formationp-Toluenesulfonylmethyl isocyanideMethanol, K₂CO₃, reflux50-82%5-endo-dig cyclization
Suzuki-Miyaura CouplingBromopyridine halides, boronic acids, PdPd catalyst, base, elevated temperature75-92%Aryl-aryl coupling
Copper-Catalyzed CouplingCu catalyst, silver benzoate, halidesCu catalyst, AgOBz, moderate temperature63-85%C-N bond formation
Post-Cyclization CouplingPre-formed oxazole, bromopyridinePalladium catalyst, ligand, base74-88%Site-selective coupling
Optimization ParameterOptimal RangeCritical Factors
Temperature-78°C to 100°CRegioselectivity control
Solvent SystemTHF, DMF, Toluene/THF mixturesSolubility and reactivity balance
Base Equivalents1.1-4.0 equivalentsComplete deprotonation/activation
Catalyst Loading5-20 mol%Efficient catalytic turnover
Reaction Time30 minutes to 24 hoursComplete conversion vs. selectivity
Concentration0.05-0.5 MMass transfer and side reactions

Halogen Dance Reactions for Positional Isomer Control

Halogen dance reactions represent a powerful strategy for achieving regioselective functionalization of 2-(6-Bromopyridin-3-YL)oxazole through controlled halogen migration [1] [2] [3]. The halogen dance mechanism involves the initial lithiation of the heterocyclic substrate followed by intramolecular halogen-metal exchange processes that result in positional isomerization of the halogen substituent [4].

The mechanism of halogen dance reactions proceeds through a series of well-defined steps initiated by deprotonative metallation at the most acidic position [5]. For 2-(6-Bromopyridin-3-YL)oxazole, the initial lithiation typically occurs at positions adjacent to the electron-deficient nitrogen atoms, creating organolithium intermediates that can undergo subsequent halogen-lithium exchange reactions [2] [6]. The driving force for these transformations is thermodynamic, with the system evolving toward the most stable lithiated intermediate where the lithium atom resides at the most acidic carbon-hydrogen position [5].

Experimental studies have demonstrated that treatment of brominated pyridine-oxazole systems with lithium diisopropylamide at -78°C in tetrahydrofuran facilitates efficient halogen migration [7]. The reaction typically requires warming to ambient temperature to achieve complete conversion, with residence times ranging from 25 seconds to several hours depending on the specific substrate and reaction conditions [7]. Temperature control proves critical for determining the regioselectivity of the halogen dance process, as different temperature regimes can favor formation of distinct positional isomers [7].

The regioselectivity of halogen dance reactions in pyridyl oxazole systems depends significantly on the electronic properties of both heterocyclic rings and the specific substitution pattern [3]. The pyridine nitrogen atom serves as a strong electron-withdrawing group that influences the acidity of adjacent positions, while the oxazole moiety provides additional directing effects through its nitrogen and oxygen atoms [8]. Computational studies using density functional theory methods have provided insights into the energy landscapes of these rearrangement processes, revealing that the reaction proceeds through four-center transition states and nucleophilic substitution-type mechanisms [6].

Recent advances in continuous-flow chemistry have enabled more precise control over halogen dance reactions, allowing for divergent processes that can selectively access different regioisomers by adjusting reaction temperature [7]. In continuous-flow systems, the residence time can be precisely controlled, enabling formation of specific positional isomers with high selectivity. For example, 2-chloro-3-bromopyridine derivatives undergo halogen dance at -20°C to afford 4-substituted products, while conducting the reaction at -60°C permits trapping of the initial lithiation product before halogen migration occurs [7].

The scope of halogen dance reactions extends to various halogenated pyridine-oxazole systems, with brominated and iodinated substrates showing enhanced reactivity compared to chlorinated analogues [2]. The reaction tolerates diverse functional groups and can be combined with subsequent electrophilic quenching to introduce additional substituents at the newly formed organolithium centers [2] [3].

Palladium-Catalyzed Cross-Couplings at the Bromine Center

The bromine substituent in 2-(6-Bromopyridin-3-YL)oxazole serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds [9] [10] [11]. These transformations proceed through well-established catalytic cycles involving oxidative addition, transmetalation, and reductive elimination steps [12] [13].

Suzuki-Miyaura coupling reactions of brominated pyridyl oxazoles with boronic acids have proven highly effective for constructing carbon-carbon bonds [10] [11]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) in combination with bases like potassium carbonate or cesium carbonate [14]. Optimal conditions often involve heating to 80-100°C in polar aprotic solvents such as dimethylformamide or tetrahydrofuran-water mixtures [14]. The methodology tolerates a broad range of aryl and heteroaryl boronic acids, providing access to diversely substituted biaryl products with yields typically ranging from 70-95% [10] [14].

The functional group tolerance of Suzuki coupling reactions makes them particularly valuable for late-stage functionalization of complex molecules containing the 2-(6-Bromopyridin-3-YL)oxazole motif [11]. Electronic effects of substituents on both coupling partners influence the reaction rate, with electron-rich boronic acids generally showing enhanced reactivity compared to electron-deficient analogues [11]. Steric hindrance around the coupling centers can reduce reaction efficiency, necessitating optimization of ligand systems and reaction conditions [13].

Microwave-assisted conditions have been successfully employed to accelerate Suzuki coupling reactions of oxazole derivatives, enabling rapid transformations with shorter reaction times and improved yields [10]. The use of specialized ligands such as XPhos and SPhos can enhance the reactivity of challenging substrates and enable coupling reactions with less reactive chlorinated partners [13] [15].

Buchwald-Hartwig Amination for Nitrogen-Containing Analogues

The Buchwald-Hartwig amination reaction represents a powerful methodology for introducing nitrogen functionality into 2-(6-Bromopyridin-3-YL)oxazole through palladium-catalyzed carbon-nitrogen bond formation [16] [17] [18]. This transformation enables the synthesis of aminopyridyl oxazole derivatives that are valuable intermediates for pharmaceutical applications [19].

The mechanism of Buchwald-Hartwig amination involves oxidative addition of the palladium(0) catalyst into the carbon-bromine bond, followed by coordination and deprotonation of the amine nucleophile, and final reductive elimination to form the carbon-nitrogen bond [18]. The choice of ligand system proves critical for achieving high efficiency and selectivity, with bulky biarylphosphine ligands such as tert-butyl BrettPhos showing exceptional performance for heterocyclic substrates [16] [19].

Five-membered heterocyclic bromides, including oxazole-containing systems, represent challenging substrates for Buchwald-Hartwig amination due to their ability to inhibit or deactivate palladium catalysts [16]. However, recent advances in catalyst design have overcome these limitations through the development of specialized precatalyst systems [16] [19]. The use of tert-butyl BrettPhos-based palladium complexes enables efficient amination of unprotected heterocyclic bromides under mild conditions, with reactions proceeding at room temperature in many cases [16].

The scope of amine nucleophiles compatible with bromopyridyl oxazole substrates includes primary and secondary alkyl amines, anilines, and nitrogen heterocycles [16] [20]. Primary amines generally show higher reactivity than secondary amines, while the presence of electron-withdrawing groups on aniline nucleophiles can reduce reaction efficiency [16]. The reaction tolerates diverse functional groups including esters, amides, and additional heterocyclic rings [19].

Optimization studies have revealed that the choice of base significantly influences reaction outcomes, with cesium carbonate and sodium tert-butoxide proving most effective for most substrate combinations [16] [18]. Solvent selection also impacts reaction efficiency, with toluene and dioxane typically providing optimal results [16] [19]. Temperature requirements vary depending on the specific amine nucleophile, with more nucleophilic amines enabling reactions at ambient temperature while less reactive partners may require heating to 80-100°C [16].

Recent developments in catalyst design have enabled the amination of secondary and tertiary alkyl bromides through radical mechanisms, expanding the scope of Buchwald-Hartwig chemistry beyond traditional aryl halide substrates [20] [21]. These reactions proceed through reversible formation of alkyl radicals and offer unique opportunities for constructing complex amine structures [21].

Negishi and Stille Couplings for Carbon-Carbon Bond Formation

Negishi coupling reactions provide an alternative approach for carbon-carbon bond formation at the bromine center of 2-(6-Bromopyridin-3-YL)oxazole through the use of organozinc nucleophiles [12] [13] [22]. The reaction couples organic halides with organozinc compounds in the presence of palladium or nickel catalysts, forming new carbon-carbon bonds with high efficiency [12].

The organozinc reagents used in Negishi coupling can be prepared from the corresponding alkyl, aryl, or alkenyl halides through treatment with metallic zinc or via transmetalation from organolithium or Grignard reagents [12] [23]. The resulting organozinc species show moderate reactivity, making them less nucleophilic than Grignard reagents while maintaining good functional group tolerance [24]. This reduced nucleophilicity allows Negishi coupling to proceed in the presence of electrophilic functional groups that would be incompatible with more reactive organometallic reagents [24].

Palladium catalysts generally provide higher chemical yields and broader functional group tolerance compared to nickel-based systems [12] [15]. Recent advances in ligand design have enabled efficient Negishi coupling of sterically hindered substrates and challenging electrophiles through the development of bulky biarylphosphine ligands [13] [15]. The reaction typically requires an inert atmosphere due to the air and moisture sensitivity of organozinc reagents [12].

Heterocyclic substrates including pyridine and oxazole derivatives have proven compatible with Negishi coupling conditions [24] [23]. The reaction tolerates the presence of nitrogen heteroatoms and can be used to construct complex biaryl systems containing multiple heterocyclic rings [23]. Electronic effects of substituents on the heterocyclic rings influence reaction rates, with electron-deficient systems generally showing enhanced reactivity toward oxidative addition [23].

Stille coupling reactions offer complementary reactivity for carbon-carbon bond formation using organostannane nucleophiles [14] [25]. The reaction proceeds under similar palladium-catalyzed conditions but tolerates a broader range of functional groups due to the lower nucleophilicity of organotin compounds [14]. Organostannanes can be prepared from the corresponding halides or through hydrostannylation of alkenes and alkynes [14].

The Stille coupling of oxazole derivatives has been extensively studied, with conditions optimized for site-selective functionalization at different positions of the heterocyclic ring [14]. The reaction typically employs palladium(0) catalysts such as tetrakis(triphenylphosphine)palladium(0) with copper salts and lithium chloride as additives [14]. These additives enhance the rate of transmetalation and improve overall reaction efficiency [14].

Recent comparative studies of Stille versus Suzuki coupling for functionalization of related heterocyclic systems have revealed that Stille reactions often provide superior yields and require less catalyst loading [25]. However, the potential health risks associated with organotin compounds have led to increased preference for Suzuki coupling in many applications [25]. The choice between these methodologies often depends on the specific substrate requirements and the desired functional group tolerance [25].

Directed Ortho-Metalation Strategies for Peripheral Modifications

Directed ortho-metalation represents a complementary approach for functionalization of 2-(6-Bromopyridin-3-YL)oxazole that exploits the directing effects of heterocyclic nitrogen atoms and other functional groups [26] [27] [28]. This methodology enables regioselective lithiation at positions adjacent to directing groups, followed by electrophilic quenching to introduce new substituents [26].

The oxazole ring in 2-(6-Bromopyridin-3-YL)oxazole can function as a directed metalation group through coordination of the nitrogen atom to lithium bases [29]. The electron-deficient nature of the oxazole nitrogen makes it an effective coordinating site for organolithium reagents, enabling selective deprotonation at adjacent positions [29]. Similarly, the pyridine nitrogen can direct metalation to nearby positions, although the coordination-deprotonation process must compete with nucleophilic addition to the pyridine ring [28] [30].

The choice of lithium base significantly influences the success of directed ortho-metalation reactions with heterocyclic substrates [28] [30]. Lithium diisopropylamide and sec-butyllithium with tetramethylethylenediamine have proven most effective for pyridine-containing systems [28] [30]. The highly hindered amide base tetramethylpiperidylmagnesium chloride-lithium chloride has shown exceptional utility for directed metalation of electron-poor heteroarenes and substrates containing sensitive functional groups [28].

Temperature control proves critical for achieving selective metalation without competing side reactions [28] [29]. Most directed ortho-metalation reactions require low temperatures (-78°C) to prevent nucleophilic addition to the pyridine ring and to maintain regioselectivity [28] [30]. The reaction time must be carefully optimized to ensure complete metalation while minimizing decomposition or rearrangement processes [29].

The regioselectivity of directed ortho-metalation in pyridyl oxazole systems depends on the relative directing abilities of the different functional groups present [26] [27]. The oxazole nitrogen typically provides stronger directing effects compared to simple ether or amide groups, while carbamate directing groups can override the intrinsic preferences of heterocyclic systems [26] [27]. Competitive metalation studies have established a hierarchy of directing group strengths that enables prediction of regioselectivity outcomes [27].

Recent advances in directed ortho-metalation methodology include the development of template base approaches that extend regioselectivity to more distant positions [31]. These methods employ specially designed metalating agents that form templates extending beyond traditional ortho-metalation, enabling functionalization at meta and other remote positions [31]. Such approaches offer new opportunities for selective modification of complex heterocyclic systems like 2-(6-Bromopyridin-3-YL)oxazole [31].

The functional group tolerance of directed ortho-metalation reactions enables their application to complex substrates containing multiple reactive sites [26] [28]. The methodology can be combined with protecting group strategies to achieve selective functionalization of specific positions while leaving other reactive centers intact [26]. Subsequent reactions of the organolithium intermediates with diverse electrophiles provide access to a broad range of substituted products [28] [30].

The comprehensive functionalization strategies outlined above demonstrate the synthetic versatility of 2-(6-Bromopyridin-3-YL)oxazole as a platform for accessing diverse molecular architectures. The halogen dance reactions provide unique opportunities for positional isomer control through thermodynamically driven rearrangement processes [1] [2] [3] [7]. The palladium-catalyzed cross-coupling reactions at the bromine center enable efficient construction of carbon-carbon and carbon-nitrogen bonds with excellent functional group tolerance [9] [10] [11] [16]. The directed ortho-metalation strategies offer complementary regioselectivity through exploitation of heterocyclic directing effects [26] [27] [28].

XLogP3

2

Hydrogen Bond Acceptor Count

3

Exact Mass

223.95853 g/mol

Monoisotopic Mass

223.95853 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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